Product packaging for 3,5-Dimethoxybenzylmagnesium bromide(Cat. No.:)

3,5-Dimethoxybenzylmagnesium bromide

Cat. No.: B13406104
M. Wt: 255.39 g/mol
InChI Key: KXNBPXBSDTXKKW-UHFFFAOYSA-M
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Description

3,5-Dimethoxybenzylmagnesium bromide is an organomagnesium halide (Grignard reagent) supplied as a solution in solvents such as diethyl ether or tetrahydrofuran. This compound serves as a versatile nucleophilic benzyl synthon in research-scale organic synthesis. Grignard reagents are widely used for forming carbon-carbon bonds by reacting with various electrophiles, including carbonyl compounds like aldehydes, ketones, and esters, to produce secondary, tertiary, and structurally complex alcohols . The 3,5-dimethoxy substitution pattern on the benzyl ring can influence the electron density and steric profile of the reagent, potentially making it a valuable building block for synthesizing molecules with specific electronic properties or as an intermediate in developing pharmaceuticals and advanced materials. As a highly reactive compound, it is moisture- and air-sensitive and requires handling under an inert atmosphere, such as argon or nitrogen, using standard Schlenk line or glovebox techniques. This product is intended For Research Use Only and is not classified or intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11BrMgO2 B13406104 3,5-Dimethoxybenzylmagnesium bromide

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11BrMgO2

Molecular Weight

255.39 g/mol

IUPAC Name

magnesium;1-methanidyl-3,5-dimethoxybenzene;bromide

InChI

InChI=1S/C9H11O2.BrH.Mg/c1-7-4-8(10-2)6-9(5-7)11-3;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1

InChI Key

KXNBPXBSDTXKKW-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC(=C1)[CH2-])OC.[Mg+2].[Br-]

Origin of Product

United States

Synthetic Methodologies for 3,5 Dimethoxybenzylmagnesium Bromide

Preparation via Halogen-Magnesium Exchange Reactions

The most common and direct method for synthesizing 3,5-dimethoxybenzylmagnesium bromide involves a halogen-magnesium exchange reaction, a fundamental process in organometallic chemistry.

Utilization of 3,5-Dimethoxybenzyl Bromide as a Precursor

The synthesis of this compound is typically accomplished by reacting 3,5-dimethoxybenzyl bromide with magnesium metal. In a representative procedure, polished magnesium turnings are reacted with a solution of 3,5-dimethoxybenzyl bromide in an appropriate solvent.

Optimization of Reaction Conditions and Solvent Systems

The successful formation of this compound is highly dependent on the meticulous control of reaction parameters. Key considerations include the choice of solvent, temperature, and the maintenance of an inert atmosphere.

Solvent Systems: The selection of an appropriate solvent is critical for the stability and reactivity of the Grignard reagent. Anhydrous solvents are essential, as even trace amounts of water will react with and destroy the Grignard reagent.

Anhydrous Tetrahydrofuran (B95107) (THF): THF is a commonly used solvent for the preparation of this compound. It effectively solvates the magnesium cation, stabilizing the Grignard reagent. One specific method involves heating a mixture of magnesium turnings and 3,5-dimethoxybenzyl bromide in anhydrous THF to reflux. To further promote the reaction, the mixture can be subjected to ultrasound.

Diethyl Ether/Toluene Mixtures: While diethyl ether is a traditional solvent for Grignard reactions, mixtures with non-coordinating solvents like toluene can also be employed. The ether is necessary to solvate the magnesium center, but the addition of toluene can help to modify the reaction conditions, such as the boiling point of the solvent mixture.

Inert Atmosphere: Grignard reagents are sensitive to oxygen and atmospheric moisture. Therefore, the reaction must be carried out under an inert atmosphere, typically using nitrogen or argon gas. This prevents the oxidation of the Grignard reagent and its reaction with water.

ParameterConditionRationale
Precursor 3,5-Dimethoxybenzyl BromideProvides the organic framework for the Grignard reagent.
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether/TolueneSolvates and stabilizes the magnesium center; must be free of water.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture.
Temperature Controlled (often low or reflux)Influences reaction rate and minimizes side reactions.
Initiation Ultrasound (optional)Can help to initiate the reaction by cleaning the magnesium surface.

Strategies for Mitigating Undesired Side Reactions During Formation

A primary challenge in the synthesis of benzyl (B1604629) Grignard reagents, including this compound, is the competing Wurtz-type self-coupling reaction.

Several strategies can be employed to minimize this undesired self-coupling:

Slow Addition: A slow, dropwise addition of the 3,5-dimethoxybenzyl bromide solution to the magnesium suspension helps to maintain a low concentration of the benzyl bromide in the reaction mixture. This minimizes the likelihood of two benzyl bromide molecules reacting with each other.

Dilute Conditions: Conducting the reaction at high dilution can also disfavor the bimolecular self-coupling reaction.

Temperature Control: As mentioned previously, maintaining a lower reaction temperature can help to control the reaction rate and suppress the activation energy barrier for the self-coupling pathway.

Alternative Solvents: The use of solvents like 2-methyltetrahydrofuran (2-MeTHF) has been shown to reduce the formation of Wurtz-type side products in the synthesis of other benzylmagnesium halides.

StrategyMechanism
Slow Halide Addition Maintains a low concentration of the organic halide, reducing the probability of bimolecular coupling.
Dilute Reaction Conditions Decreases the frequency of collisions between organic halide molecules.
Low Temperature Reduces the rate of the undesired coupling reaction.
Solvent Choice (e.g., 2-MeTHF) Can influence the reaction pathway and suppress side reactions.

By carefully implementing these synthetic methodologies and mitigation strategies, this compound can be prepared in good yield and purity for its subsequent use in various organic transformations.

Reactivity Profiles and Mechanistic Investigations of 3,5 Dimethoxybenzylmagnesium Bromide

Fundamental Nucleophilic Reactivity and Principles of Carbon-Carbon Bond Formation

3,5-Dimethoxybenzylmagnesium bromide is an organomagnesium halide, commonly known as a Grignard reagent. The core of its reactivity lies in the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the benzylic carbon atom. This makes the compound a potent carbon-based nucleophile and a strong base. byjus.com The primary utility of Grignard reagents like this one is in the formation of new carbon-carbon bonds, a fundamental process in organic synthesis. acs.orgnih.gov

The nucleophilic character of this compound is enhanced by the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring at the 3 and 5 positions. These groups increase the electron density on the aromatic ring, which in turn stabilizes the partial positive charge that can develop on the benzylic carbon during a reaction, thereby increasing its nucleophilicity and reactivity compared to an unsubstituted benzylmagnesium bromide. researchgate.net The fundamental reaction involves the attack of the nucleophilic benzylic carbon onto an electrophilic carbon center, such as that found in carbonyl groups or other polarized functional groups. masterorganicchemistry.com This attack results in the creation of a new carbon-carbon single bond, a key step in the construction of more complex molecular skeletons. researchgate.net

Addition Reactions with Electrophilic Carbonyl Compounds

A hallmark reaction of Grignard reagents is their addition to the electrophilic carbon of a carbonyl group. byjus.com When this compound reacts with aldehydes or ketones, it undergoes a nucleophilic addition to form a magnesium alkoxide intermediate. nih.gov Subsequent acidic workup of this intermediate protonates the alkoxide, yielding the final alcohol product. masterorganicchemistry.com

The reaction with an aldehyde produces a secondary alcohol, while reaction with a ketone yields a tertiary alcohol. This transformation is a reliable and versatile method for synthesizing complex alcohol derivatives. sciepub.comresearchgate.net

Table 1: General Reaction of this compound with Aldehydes and Ketones

Reactant Type Intermediate Final Product Product Class
Aldehyde (RCHO) Magnesium alkoxide 1-(3,5-Dimethoxyphenyl)-2-R-ethanol Secondary Alcohol

Note: 'R' represents an alkyl or aryl substituent.

Beyond simple aldehydes and ketones, this compound can react with other electrophiles containing polarized carbon-heteroatom multiple bonds, such as nitriles (R-C≡N). libretexts.org The nitrile group, like a carbonyl group, possesses an electrophilic carbon atom due to the electronegativity of the nitrogen. libretexts.org

The Grignard reagent adds across the carbon-nitrogen triple bond to form an intermediate imine anion (specifically, a magnesium salt of an imine). libretexts.orglibretexts.org This intermediate is not isolated but is hydrolyzed during the aqueous workup step. The hydrolysis of the imine yields a ketone, providing a valuable route for synthesizing ketones where one of the alpha-substituents is the 3,5-dimethoxybenzyl group. libretexts.org

Table 2: Synthesis of a Ketone via Reaction with a Nitrile

Step Reactants Intermediate/Product Notes
1. Nucleophilic Addition This compound + Nitrile (R-C≡N) Iminemagnesium bromide salt The benzyl (B1604629) group adds to the nitrile carbon.

| 2. Hydrolysis | Iminemagnesium bromide salt + H₃O⁺ | 1-(3,5-Dimethoxyphenyl)-1-alkanone | The imine is hydrolyzed to a ketone. libretexts.org |

Mechanistic Pathways of Grignard Additions Involving the Benzyl System

The mechanism of Grignard additions to carbonyl compounds is not always straightforward and can follow different pathways depending on the reactants and conditions. Two primary mechanisms are generally considered: a polar, nucleophilic pathway and a radical pathway involving single-electron transfer (SET). acs.org

Polar Mechanism : This is the classic textbook mechanism where the Grignard reagent acts as a nucleophile. The carbanionic carbon directly attacks the electrophilic carbonyl carbon. The reaction is thought to proceed through a coordinated transition state, often a six-membered ring involving the magnesium atom, the carbonyl oxygen, and the reacting carbons. byjus.com For most aldehydes and simple ketones, this polar pathway is believed to predominate. acs.org

Single-Electron Transfer (SET) Mechanism : In this pathway, an electron is transferred from the Grignard reagent to the carbonyl compound, generating a radical anion and a radical cation. These radical species then combine to form the alkoxide product. acs.org The SET mechanism is more likely with substrates that have low-lying empty π orbitals, such as aromatic ketones (e.g., benzophenone), and with sterically hindered ketones where a direct nucleophilic attack is disfavored. acs.orgacs.org Chiral secondary Grignard reagents have been shown to react with benzophenone (B1666685) largely via a radical mechanism, but with benzaldehyde (B42025) primarily through nucleophilic addition. acs.org

For a benzylic Grignard reagent like this compound, the specific pathway can be influenced by the nature of the carbonyl substrate. Reactions with simple aliphatic aldehydes and ketones are more likely to follow the polar mechanism, whereas reactions with aromatic or sterically demanding ketones could have a significant contribution from the SET pathway. acs.orgdocumentsdelivered.com

Considerations of Regioselectivity and Stereoselectivity in Transformations Involving this compound

When a substrate has more than one electrophilic site, the regioselectivity of the Grignard addition becomes a critical consideration. For example, in reactions with α,β-unsaturated carbonyl compounds, the Grignard reagent can attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition). While many Grignard reagents preferentially undergo 1,2-addition, the specific outcome can be influenced by steric factors and the presence of catalysts. For this compound, the choice between 1,2- and 1,4-addition would depend on the specific α,β-unsaturated system and reaction conditions. organic-chemistry.org

Stereoselectivity refers to the preferential formation of one stereoisomer over another when a new chiral center is created. masterorganicchemistry.com When this compound adds to a prochiral aldehyde or an unsymmetrical ketone, a new stereocenter is formed at the carbinol carbon. The stereochemical outcome of such reactions is often dictated by steric hindrance, following models like Cram's rule, where the nucleophile preferentially attacks from the less hindered face of the carbonyl group. This leads to a mixture of diastereomers, with one often predominating. The degree of stereoselectivity can be influenced by the solvent, temperature, and the specific structure of the reactants. masterorganicchemistry.combeilstein-journals.org

Strategic Applications of 3,5 Dimethoxybenzylmagnesium Bromide in Complex Organic Synthesis

Construction of Advanced Monomers and Polymeric Precursors

The unique electronic and structural features of the 3,5-dimethoxybenzyl moiety make its corresponding Grignard reagent a strategic choice for the synthesis of specialized monomers. These monomers serve as foundational building blocks for high-performance polymers with tailored properties.

Preparation of Difluoro Aromatic Monomers (e.g., 1-(2,6-Difluorophenyl)-2-(3,5-dimethoxyphenyl)-ethanone) for Polymer Synthesis

A key application of 3,5-dimethoxybenzylmagnesium bromide is in the synthesis of difluoro aromatic monomers, such as 1-(2,6-difluorophenyl)-2-(3,5-dimethoxyphenyl)ethanone. This synthesis is achieved through the nucleophilic addition of the Grignard reagent to a suitably activated difluorinated aromatic precursor.

The preparation of this compound is typically conducted at low temperatures, around -10 °C, in a mixed solvent system of diethyl ether and toluene. Toluene is added to improve the solubility of the starting material, 3,5-dimethoxybenzyl bromide, while the low temperature is crucial to prevent self-coupling reactions of the Grignard reagent. beilstein-journals.org

Once formed, the this compound is reacted with 2,6-difluorobenzonitrile. The Grignard reagent adds to the nitrile functionality, and subsequent hydrolysis of the intermediate imine yields the desired ketone, 1-(2,6-difluorophenyl)-2-(3,5-dimethoxyphenyl)ethanone. beilstein-journals.org

Reactant 1Reactant 2ProductReaction Conditions
3,5-Dimethoxybenzyl bromideMagnesiumThis compoundDiethyl ether/toluene, -10 °C
This compound2,6-Difluorobenzonitrile1-(2,6-Difluorophenyl)-2-(3,5-dimethoxyphenyl)ethanoneDiethyl ether, slow addition

Derivatization in the Synthesis of Poly(arylene ether sulfone) Copolymers

The monomer, 1-(2,6-difluorophenyl)-2-(3,5-dimethoxyphenyl)ethanone, is a valuable precursor in the synthesis of novel poly(arylene ether sulfone) (PAES) copolymers. beilstein-journals.org PAES are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance.

The presence of the two fluorine atoms on one of the aromatic rings of the monomer activates it for nucleophilic aromatic substitution reactions, which is the key step in the polymerization process. The 3,5-dimethoxyphenyl group, introduced via the Grignard reagent, can be further functionalized to tune the properties of the final polymer. For instance, the methoxy (B1213986) groups can be demethylated to yield hydroxyl groups, which can then be used as sites for crosslinking or for the introduction of other functional groups, such as sulfonic acid groups, to create proton-conducting membranes for fuel cell applications.

Total Synthesis and Derivatization of Natural Products and Bioactive Scaffolds

The reactivity of this compound also lends itself to the total synthesis of complex natural products and other biologically active molecules. The 3,5-dimethoxybenzyl unit is a common structural motif in many natural products, making this Grignard reagent an ideal building block.

Synthesis of Isoquinoline (B145761) Alkaloids (e.g., Pavines and Isopavines)

While direct application of this compound in the synthesis of pavine (B1216701) and isopavine alkaloids is not extensively documented in readily available literature, its potential utility can be inferred from established synthetic strategies for isoquinoline alkaloids. A common approach to these alkaloids involves the construction of a 1-benzylisoquinoline (B1618099) core. Grignard reagents are frequently employed to introduce the benzyl (B1604629) group at the C1 position of a dihydroisoquinoline intermediate.

Given that many pavine and isopavine alkaloids possess a dimethoxy-substituted benzyl moiety, it is plausible that this compound could serve as a key reagent in synthetic routes to analogues of these natural products. The reaction would likely involve the addition of the Grignard reagent to a 3,4-dihydroisoquinoline, followed by further transformations to construct the characteristic bridged ring systems of pavines and isopavines.

Synthetic Routes to Stilbenes (e.g., Resveratrol)

A notable application of this compound is in the synthesis of resveratrol (B1683913), a naturally occurring stilbenoid with a wide range of biological activities. A common synthetic strategy involves the reaction of the Grignard reagent with an appropriate benzaldehyde (B42025) derivative.

In one patented method, this compound is reacted with anisaldehyde (4-methoxybenzaldehyde) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or ether. beilstein-journals.org This nucleophilic addition reaction forms 3,5,4'-trimethoxydiphenyl carbinol. Subsequent dehydration of this alcohol, often catalyzed by an acid like p-toluenesulfonic acid, yields the corresponding stilbene, 3,5,4'-trimethoxystilbene. beilstein-journals.org The final step in the synthesis of resveratrol is the demethylation of the three methoxy groups, which can be achieved using reagents like boron tribromide. beilstein-journals.org

StepReactantsProduct
13,5-Dimethoxybenzyl bromide, MagnesiumThis compound
2This compound, Anisaldehyde3,5,4'-Trimethoxydiphenyl carbinol
33,5,4'-Trimethoxydiphenyl carbinol3,5,4'-Trimethoxystilbene
43,5,4'-TrimethoxystilbeneResveratrol

Utility in Asymmetric Synthesis Methodologies (e.g., Stereoselective Amine Synthesis via Sulfinyl Imines)

The addition of Grignard reagents to chiral N-sulfinyl imines is a powerful and widely used method for the asymmetric synthesis of chiral amines. This methodology relies on the high stereocontrol exerted by the chiral sulfinyl group, which directs the nucleophilic attack of the Grignard reagent to one face of the imine C=N bond.

While specific examples detailing the use of this compound in this reaction are not prevalent in the reviewed literature, the general principles of this synthetic strategy are well-established. The reaction of a Grignard reagent, such as this compound, with a chiral N-tert-butanesulfinyl imine would be expected to proceed with high diastereoselectivity. The resulting sulfinamide can then be readily cleaved under mild acidic conditions to afford the corresponding chiral primary amine with a high enantiomeric excess.

This approach would provide a direct route to chiral amines bearing the 3,5-dimethoxybenzyl group, which are valuable building blocks for the synthesis of various pharmaceuticals and other biologically active compounds. The predictability and high stereoselectivity of the addition of Grignard reagents to sulfinyl imines make this a highly attractive strategy for the construction of stereochemically defined amine-containing molecules.

Development of Protecting Group Strategies Utilizing the 3,5-Dimethoxybenzyl Moiety

The 3,5-dimethoxybenzyl (DMB) group, also referred to as 3,5-dimethoxyphenylmethyl (3,5-DMPM), has emerged as a strategic protecting group for hydroxyl functions, particularly in the synthesis of large and complex molecules. scispace.com Its utility stems from a unique reactivity profile that allows for selective cleavage under specific oxidative conditions, differentiating it from other commonly used benzyl-type protecting groups. scispace.com This distinct characteristic enables intricate synthetic sequences where multiple hydroxyl groups must be selectively unmasked.

The primary method for the deprotection of DMB ethers is oxidative cleavage using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). scispace.comrsc.orgrsc.org The reaction proceeds via a charge-transfer complex, followed by hydrolysis, which releases the free alcohol and 3,5-dimethoxybenzaldehyde. chem-station.com The rate of this cleavage is highly dependent on the substitution pattern of the methoxy groups on the aromatic ring. The electron-donating methoxy groups facilitate the oxidation; however, the meta positioning in the DMB group makes it less susceptible to oxidation compared to other analogs like the 4-methoxybenzyl (MPB or MPM) and 3,4-dimethoxybenzyl (DMPM) groups. scispace.comchem-station.com

This difference in reactivity is the cornerstone of its strategic application. Research has demonstrated that the DMB group is significantly more stable than the MPM group under DDQ oxidation conditions. For instance, the complete oxidative removal of an MPM group can be achieved in as little as 10 minutes, whereas the corresponding DMB group requires approximately 3 hours under the same conditions. scispace.com This reactivity is intermediate between that of the highly labile MPM group and the more robust, unsubstituted benzyl (Bn) group. scispace.com

Furthermore, the DMB group exhibits notable stability under strong acidic conditions. Treatment with 4N HCl, conditions which can sometimes affect more acid-labile protecting groups, has been shown to leave the DMB group intact. scispace.com This stability profile allows for selective deprotection of other acid-sensitive groups, such as isopropylidene acetals, without affecting the DMB-protected alcohol.

The differential cleavage rates among various methoxy-substituted benzyl ethers allow for precise, stepwise deprotection strategies. In a molecule containing both an MPM and a DMB ether, the MPM group can be selectively removed with DDQ at room temperature, leaving the DMB group untouched. scispace.com Subsequent treatment with DDQ, often for a longer duration or at a slightly elevated temperature, can then cleave the DMB group, providing a controlled, sequential unveiling of hydroxyl functionalities. scispace.com This orthogonality has been successfully applied in the synthesis of complex natural products. scispace.com

Table 1: Comparative Deprotection Times of Methoxy-Substituted Benzyl Ethers with DDQ

Protecting GroupAbbreviationRelative Deprotection Time (DDQ, rt)Reference
4-MethoxybenzylMPM~10 minutes scispace.com
3,5-DimethoxybenzylDMB / 3,5-DMPM~3 hours scispace.com
3-Methoxybenzyl3-MPM~6 hours scispace.com
BenzylBnVery slow / Stable scispace.com

This strategic advantage makes the 3,5-dimethoxybenzyl moiety a valuable tool for synthetic chemists, offering a nuanced level of control in the protection and deprotection sequences required for the assembly of architecturally complex organic structures.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,5-Dimethoxybenzylmagnesium bromide, and how can purity be ensured?

  • Methodological Answer : The synthesis typically begins with bromination of 3,5-dimethoxybenzyl alcohol using phosphorus tribromide (PBr₃) at controlled temperatures (−10 °C) in an inert atmosphere. Purification involves column chromatography on silica gel followed by recrystallization from hexane. Purity is confirmed via ¹H/¹³C NMR and mass spectrometry . For Grignard reagent formation, the bromide is reacted with magnesium in dry tetrahydrofuran (THF) under argon. Strict exclusion of moisture and oxygen is critical to prevent decomposition.

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : This compound is moisture-sensitive and highly flammable. Use inert gas (argon/nitrogen) gloveboxes or Schlenk lines for handling. Personal protective equipment (PPE), including flame-resistant lab coats, gloves, and face shields, is mandatory. In case of spills, neutralize with dry sand or inert adsorbents, and avoid water contact to prevent violent reactions .

Q. How should storage conditions be optimized to maintain reagent stability?

  • Methodological Answer : Store the reagent in sealed, flame-resistant containers under argon at 0–10°C. Avoid prolonged storage due to gradual decomposition; periodic NMR analysis is recommended to monitor integrity. For solutions in THF, ensure the solvent is rigorously dried (e.g., over molecular sieves) to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during Grignard reagent preparation?

  • Methodological Answer : Key variables include:

  • Magnesium activation : Pre-treatment with iodine or 1,2-dibromoethane enhances reactivity.
  • Solvent purity : THF must be distilled over sodium/benzophenone to ≤5 ppm H₂O.
  • Temperature control : Slow addition of the bromide to magnesium at 40–50°C prevents exothermic runaway.
  • Byproduct mitigation : Use in situ quenching with deuterated solvents (e.g., D₂O) and GC-MS analysis to identify and quantify impurities like dimerized or hydrolyzed products .

Q. What advanced analytical techniques resolve structural ambiguities or contamination in synthesized batches?

  • Methodological Answer :

  • Gas Chromatography (GC) : Use polydimethylsiloxane (PDMS)-based columns (e.g., 1103 phase) to separate volatile byproducts. Calibrate with authentic standards for quantification .
  • X-ray Diffraction (XRD) : Powder XRD can confirm crystalline structure and detect polymorphic impurities .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns to distinguish between bromine-containing species and contaminants .

Q. What mechanistic insights explain the selectivity of this compound in nucleophilic reactions?

  • Methodological Answer : The electron-donating methoxy groups activate the benzyl position for nucleophilic attack while sterically shielding the meta-positions. Kinetic studies using stopped-flow NMR reveal that the Grignard reagent preferentially reacts with electrophiles (e.g., carbonyls) via a single-electron transfer (SET) mechanism, as evidenced by radical trapping experiments .

Q. How do contradictory data on reaction yields arise in cross-coupling applications, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Catalyst variability : Trace Pd or Ni residues in reagents can alter turnover. Use ultra-high-purity catalysts (≥99.9%) and ICP-MS to verify metal content .
  • Solvent effects : Switch from THF to 2-Me-THF or dioxane to reduce coordination with transition metals.
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature, stoichiometry) and identify optimal conditions .

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